molecular formula C13H16N2O3S B2930157 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one CAS No. 1241704-76-6

4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one

Cat. No.: B2930157
CAS No.: 1241704-76-6
M. Wt: 280.34
InChI Key: XUKIVBSPJLTJSS-UHFFFAOYSA-N
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Description

4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylpiperazin-2-one is a chemical compound of interest in pharmaceutical and life science research. It features a piperazine-2-one core, a privileged scaffold in drug discovery known for its versatility and favorable physicochemical properties . The piperazine moiety is a common structural element in numerous approved therapeutics and bioactive molecules, frequently employed to fine-tune solubility, bioavailability, and molecular interactions with biological targets . Piperazine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including use as antiviral agents, kinase inhibitors, and receptor modulators . The specific substitution pattern on this compound, incorporating an ethenylsulfonyl group, suggests potential as a valuable intermediate or building block for the synthesis of more complex molecules in medicinal chemistry programs. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-11-2-4-12(5-3-11)6-9-19(17,18)15-8-7-14-13(16)10-15/h2-6,9H,7-8,10H2,1H3,(H,14,16)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKIVBSPJLTJSS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one is a member of the sulfonylpiperazine class, which has garnered interest for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 302.38 g/mol

This compound features a piperazine ring, a sulfonyl group, and a substituted phenyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, possibly through disruption of bacterial cell wall synthesis.

Antimicrobial Activity

A study conducted by researchers focused on evaluating the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound displayed significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, demonstrating its potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have also explored the anticancer potential of this compound. A notable study observed that treatment with varying concentrations of this compound led to a reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Studies

StudyObjectiveFindings
Antimicrobial Efficacy StudyEvaluate antimicrobial propertiesSignificant inhibition of S. aureus and E. coli with MICs of 32-64 µg/mL
Anticancer Activity StudyAssess cytotoxic effects on cancer cellsReduced cell viability in breast and lung cancer cells; induction of apoptosis observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound
  • Core : Piperazin-2-one (a lactam form of piperazine).
  • Substituents :
    • Sulfonyl group at position 3.
    • (E)-4-Methylstyryl group (ethenyl-linked 4-methylphenyl).
Analog 1 : (E)-1-[4-(4-Fluorophenyl)piperazinyl]-3-(4-methoxyphenyl)prop-2-en-1-one ()
  • Core : Piperazine.
  • Substituents: 4-Fluorophenyl on piperazine. Cinnamoyl group (propenone) with 4-methoxyphenyl.
  • Key Differences: Replaces sulfonylpiperazinone with a ketone-linked cinnamoyl group, introducing methoxy and fluorine substituents. Fluorine enhances metabolic stability, while methoxy increases lipophilicity.
Analog 2 : (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxy-phenyl)prop-2-en-1-one ()
  • Core : Piperazine.
  • Substituents :
    • Bulky bis(4-methoxyphenyl)methyl group.
    • Cinnamoyl group with ethoxy and methoxy substituents.
Analog 3 : 1,3-Benzenediol,5-[(1E)-2-(4-methylphenyl)ethenyl] ()
  • Core : Benzene ring.
  • Substituents :
    • 1,3-Dihydroxyl groups.
    • (E)-4-Methylstyryl group.
  • Key Differences: Lacks the piperazinone-sulfonyl framework, relying on phenolic hydroxyls for hydrogen bonding. This may enhance antioxidant activity but reduce enzymatic stability.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Predicted logP<sup>a</sup> Water Solubility
Target Compound ~348.4 Sulfonyl, lactam 2.1 Moderate
Analog 1 () ~432.4 Ketone, fluoro, methoxy 3.5 Low
Analog 2 () ~536.6 Cinnamoyl, bis-methoxy 4.2 Very Low
Analog 3 () ~242.3 Diol, styryl 2.8 High

<sup>a</sup>logP values estimated using fragment-based methods.

  • Key Observations :
    • The target compound’s sulfonyl group and lactam ring reduce logP compared to Analog 2, suggesting better aqueous solubility.
    • Analog 3’s diol groups confer high solubility but may limit membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one, and how can purity be optimized?

  • Methodology : The compound’s synthesis typically involves coupling a 4-methylstyryl group to a sulfonyl-piperazinone core. A two-step procedure is advised:

Sulfonylation : React piperazin-2-one with 4-methylstyrylsulfonyl chloride under basic conditions (e.g., triethylamine in dry DCM) .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .

  • Data Contradiction : Some protocols suggest microwave-assisted synthesis for faster reaction times, but this may reduce stereochemical control for the (E)-ethenyl group .

Q. How should researchers characterize the compound’s structure and confirm stereochemistry?

  • Methodology :

  • NMR : Key signals include a singlet for the sulfonyl group (δ ~3.2 ppm in 1^1H NMR) and doublets for the (E)-ethenyl protons (J = 16 Hz, δ ~6.8–7.2 ppm) .
  • X-ray Crystallography : Resolve ambiguity in stereochemistry by growing single crystals in acetonitrile and analyzing space group symmetry (e.g., monoclinic P21_1/c) .
    • Validation : Compare experimental IR spectra (S=O stretch ~1350 cm1^{-1}) with computational DFT results (B3LYP/6-311+G(d,p)) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a positive control (e.g., ciprofloxacin) .
  • Cytotoxicity : Perform MTT assays on HEK-293 cells at concentrations ≤100 µM to assess safety margins .

Advanced Research Questions

Q. How can computational modeling predict metabolic stability and off-target interactions?

  • Methodology :

  • ADMET Prediction : Use SwissADME to calculate LogP (~2.8) and assess CYP450 inhibition (e.g., CYP3A4) .
  • Molecular Docking : Dock the compound into human serum albumin (PDB ID: 1AO6) to evaluate binding affinity (ΔG ≤ −8 kcal/mol suggests strong interaction) .
    • Data Contradiction : Some models overestimate blood-brain barrier permeability due to the sulfonyl group’s polarity; validate with in situ perfusion studies .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

  • Methodology :

  • Solubility Screen : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use HPLC-UV to quantify solubility (λ = 254 nm) .
  • Co-solvency Approach : For low aqueous solubility (<1 mg/mL), employ cyclodextrin complexation (e.g., HP-β-CD) to enhance bioavailability .
    • Troubleshooting : Discrepancies may arise from polymorphic forms; characterize solid-state stability via DSC and PXRD .

Q. How to design a structure-activity relationship (SAR) study for optimizing potency?

  • Methodology :

Analog Synthesis : Modify the 4-methylphenyl group (e.g., halogen substitution) or piperazinone ring (e.g., N-alkylation) .

Bioassay Correlation : Test analogs in enzyme inhibition assays (e.g., COX-2) and correlate IC50_{50} values with Hammett σ constants for electronic effects .

  • Advanced Analysis : Use QSAR models (e.g., MLR or Random Forest) to prioritize synthetic targets .

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